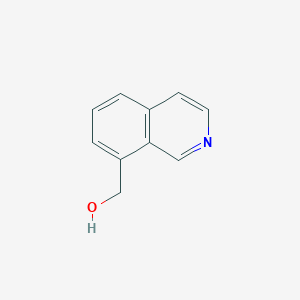

(Isoquinolin-8-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-8-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNDYRZGZAWJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-15-5 | |

| Record name | 8-(Hydroxymethyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Isoquinolin-8-yl)methanol: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Isoquinolin-8-yl)methanol, a heterocyclic organic compound, holds significance as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, and a detailed experimental protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Chemical Properties and Structure

This compound, with the CAS Number 76518-57-5, is a derivative of isoquinoline, a structural isomer of quinoline.[1] Its core structure consists of a benzene ring fused to a pyridine ring, with a hydroxymethyl group (-CH2OH) substituted at the 8-position.

Structural Information

The structural identifiers for this compound are crucial for its unambiguous identification and use in computational chemistry and database searches.

-

IUPAC Name: this compound[1]

-

Chemical Formula: C₁₀H₉NO[1]

-

Canonical SMILES: C1=CC=C2C(=C1)C=NC=C2CO

-

InChI Key: InChI=1S/C10H9NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 76518-57-5 | P&S Chemicals[1] |

| Molecular Formula | C₁₀H₉NO | P&S Chemicals[1] |

| Molecular Weight | 159.18 g/mol | Computed |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

A robust and reliable method for the synthesis of this compound is the reduction of its corresponding aldehyde, isoquinoline-8-carboxaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of Isoquinoline-8-carboxaldehyde

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Isoquinoline-8-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve isoquinoline-8-carboxaldehyde (1.0 equivalent) in methanol or ethanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Solvent Removal: Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly accessible literature, the broader class of isoquinoline alkaloids is well-known for a wide spectrum of pharmacological activities.[4][5][6] These activities include, but are not limited to, anticancer, antimicrobial, and neurological effects.[7][8][9][10]

The structural motif of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The hydroxyl group provides a key point for further chemical modification, allowing for the generation of diverse libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies.

Potential Signaling Pathway Interactions

Given the known activities of related isoquinoline compounds, it is plausible that derivatives of this compound could interact with various biological signaling pathways. A hypothetical workflow for investigating such interactions is presented below.

Caption: Workflow for investigating biological activity.

Conclusion

This compound represents a chemical entity with considerable potential for further exploration in the fields of medicinal chemistry and drug discovery. While a comprehensive experimental characterization of its physical properties is still needed, a reliable synthetic route is accessible through the reduction of the corresponding aldehyde. The isoquinoline core, coupled with a reactive hydroxymethyl group, provides a versatile platform for the design and synthesis of novel compounds with potential therapeutic applications. Future research focused on the biological evaluation of this compound and its derivatives is warranted to fully elucidate their pharmacological profile and potential as lead compounds in drug development programs.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Quinolin-8-ylmethanol | C10H9NO | CID 594412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline-8-methanol | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openreviewhub.org [openreviewhub.org]

- 9. researchgate.net [researchgate.net]

- 10. Neuromuscular Functions on Experimental Acute Methanol Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

(Isoquinolin-8-yl)methanol CAS number and IUPAC name

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(Isoquinolin-8-yl)methanol is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and their diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, potential synthetic approaches, and the broader context of its relevance in research and drug development. While specific experimental data for this particular molecule is limited in publicly available literature, this guide leverages information on closely related compounds to provide valuable insights for researchers.

Chemical Identity

A clear identification of this compound is fundamental for any research endeavor.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 76518-57-5[1] |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C=NC=C2CO |

Physicochemical Properties

| Property | Value (for Quinolin-8-ylmethanol) |

| Molecular Weight | 159.18 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 159.0684139 g/mol |

| Monoisotopic Mass | 159.0684139 g/mol |

| Topological Polar Surface Area | 33.1 Ų |

| Heavy Atom Count | 12 |

Data sourced from PubChem for the isomeric compound Quinolin-8-ylmethanol.

Synthesis Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of isoquinoline derivatives can be adapted. A plausible synthetic route could involve the reduction of a corresponding carbonyl compound or the functionalization of a pre-existing isoquinoline core.

Proposed Synthetic Pathway: Reduction of Isoquinoline-8-carbaldehyde

A common method for the preparation of benzyl alcohol derivatives is the reduction of the corresponding aldehyde.

Caption: Proposed synthesis of this compound via reduction.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve isoquinoline-8-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Biological and Research Applications

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. While specific biological data for this compound is scarce, the activities of related isoquinoline and 8-hydroxyquinoline derivatives suggest potential areas of investigation.

-

Anticancer Activity: Many isoquinoline derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of kinases and topoisomerases.

-

Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline core, structurally related to the isoquinoline scaffold, is well-known for its antimicrobial and antifungal properties.

-

Neurological Activity: Certain isoquinoline alkaloids interact with receptors in the central nervous system, suggesting potential applications in neuropharmacology.

Hypothetical Signaling Pathway Modulation

Given the prevalence of isoquinoline derivatives as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

Specific safety data for this compound is not available. Standard laboratory safety precautions for handling chemical reagents should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential applications in drug discovery and development, stemming from the well-established biological activities of the broader isoquinoline class of molecules. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its identity, potential synthesis, and hypothetical biological roles. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound.

References

Spectroscopic Profile of (Isoquinolin-8-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (isoquinolin-8-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for obtaining such data.

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound. The data is presented in a structured format to facilitate analysis and comparison.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns. The compound has a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol .[1]

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₉NO | PubChem[1] |

| Molecular Weight | 159.18 g/mol | PubChem[1] |

| Major Peaks (m/z) | ||

| Top Peak | 159 | PubChem[1] |

| 2nd Highest Peak | 131 | PubChem[1] |

| 3rd Highest Peak | 130 | PubChem[1] |

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of this compound has been reported. The key absorption bands are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-3500 (broad) | O-H | Stretching |

| ~3000-3100 | Aromatic C-H | Stretching |

| ~2850-2950 | Aliphatic C-H (CH₂) | Stretching |

| ~1600-1650 | C=C and C=N | Stretching |

| ~1400-1500 | Aromatic C=C | Stretching |

| ~1000-1100 | C-O | Stretching |

Note: The IR data is based on the ATR-IR spectrum available from the Forensic Spectral Research database via PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | s | 1H | H-1 |

| ~8.5 | d | 1H | H-3 |

| ~7.8 | d | 1H | H-5 |

| ~7.6 | t | 1H | H-6 |

| ~7.5 | d | 1H | H-7 |

| ~7.4 | d | 1H | H-4 |

| ~5.0 | s | 2H | -CH₂- |

| ~4.5 (broad) | s | 1H | -OH |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-1 |

| ~143 | C-3 |

| ~138 | C-8a |

| ~136 | C-4a |

| ~130 | C-6 |

| ~128 | C-5 |

| ~127 | C-7 |

| ~121 | C-4 |

| ~118 | C-8 |

| ~65 | -CH₂- |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

-

Injection: Inject a 1 µL aliquot of the sample solution into the gas chromatograph.

-

Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS) with helium as the carrier gas. A temperature gradient program can be employed to ensure good separation, for example, starting at 50°C and ramping to 250°C.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Infrared (FT-IR) Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Workflow and Data Integration

The characterization of a novel compound like this compound involves a logical workflow of spectroscopic analyses. The following diagram illustrates this process.

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Isoquinoline Core: A Technical Guide to its Discovery, History, and Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif that constitutes the structural foundation of over 2,500 naturally occurring alkaloids and a vast array of synthetic molecules with profound pharmacological activities. As a benzopyridine, featuring a benzene ring fused to a pyridine ring, its distinct electronic and structural characteristics have established it as a cornerstone in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive exploration of the discovery and history of isoquinoline alkaloids, detailing the seminal experimental protocols for their isolation and synthesis, presenting key quantitative data, and visualizing their intricate signaling pathways.

Discovery and Historical Milestones

The journey into the world of isoquinoline alkaloids began in the 19th century, a period marked by pioneering efforts to isolate the active principles from medicinal plants. This era laid the groundwork for alkaloid chemistry and modern pharmacology.

Morphine: The Dawn of Alkaloid Chemistry

The history of isoquinoline alkaloids is inextricably linked to the isolation of morphine. In 1804, the German pharmacist Friedrich Sertürner successfully isolated a crystalline substance from opium, the dried latex of the opium poppy (Papaver somniferum)[1][2]. He named it "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing properties[1][3]. This is widely considered the first-ever isolation of a pure alkaloid from a plant[1][3]. Sertürner's meticulous work, which he initially published in 1805 and more comprehensively in 1817, involved extracting opium with hot water and precipitating the morphine with ammonia[4][5]. His experiments, which included self-administration and tests on animals, demonstrated that this isolated compound was the primary active principle of opium[4][6][7]. This discovery was a paradigm shift, proving that the medicinal properties of plants resided in specific, isolatable chemical entities.

Papaverine, Berberine, and Sanguinarine: Expanding the Family

Following the isolation of morphine, the 19th century saw the discovery of numerous other isoquinoline alkaloids. Papaverine was also isolated from opium and was found to have different properties from morphine, notably its smooth muscle relaxant effects[8].

Berberine, a bright yellow quaternary isoquinoline alkaloid, has a long history of use in traditional Chinese and Ayurvedic medicine[9]. It was isolated from plants of the Berberis genus, such as Berberis vulgaris (barberry)[9][10].

Sanguinarine, a toxic polycyclic quaternary alkaloid, was extracted from the bloodroot plant (Sanguinaria canadensis) and other members of the Papaveraceae family[11].

Emetine and Tubocurarine: From Traditional Remedies to Modern Medicine

Emetine, the principal alkaloid of the ipecac root (Carapichea ipecacuanha), was used for its emetic and anti-protozoal properties[1]. Early use involved oral administration of the crude root extract[1].

The story of tubocurarine is rooted in the use of curare as an arrow poison by indigenous peoples of South America. The active principle, d-tubocurarine, was first isolated in a pure form by Harold King in 1935 from museum samples of curare and later from the plant Chondrodendron tomentosum[12][13][14]. This discovery led to its use as a muscle relaxant in surgery[13].

Quantitative Data

The following tables summarize key quantitative data for prominent isoquinoline alkaloids, including their content in natural sources and some of their physicochemical and biological properties.

Table 1: Alkaloid Content in Selected Plant Sources

| Alkaloid | Plant Source | Part of Plant | Typical Yield/Content | Reference(s) |

| Morphine | Papaver somniferum | Dried Latex (Opium) | 10-15% | [7] |

| Papaverine | Papaver somniferum | Dried Latex (Opium) | 0.5-3% | [8] |

| Emetine | Carapichea ipecacuanha | Root | ~1.2% (non-phenolic alkaloids) | |

| Berberine | Berberis vulgaris | Bark | ~5% | [9] |

| Berberine | Berberis aristata | Root | 2.8% | [9] |

| Sanguinarine | Sanguinaria canadensis | Rhizome | 9% (in some populations) | [15] |

| Tubocurarine | Chondrodendron tomentosum | Bark and Stems | Good yield (not specified) | [12] |

Table 2: Physicochemical and Biological Data of Selected Isoquinoline Alkaloids

| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | UV-Vis λmax (nm) (Solvent) | Bioactivity (IC50/LD50) | Reference(s) |

| Morphine | C₁₇H₁₉NO₃ | 285.34 | 254-256 | 285 (acidic), 298 (basic) | - | [1] |

| Papaverine | C₂₀H₂₁NO₄ | 339.39 | 147-148 | 251, 283, 310 (ethanol) | - | [16][17] |

| Emetine | C₂₉H₄₀N₂O₄ | 480.64 | 74 | 236, 283 (ethanol) | 12.1 mg/kg (LD50, i.p., rat) | [1][18] |

| Berberine | C₂₀H₁₈NO₄⁺ | 336.36 | 145 (chloride) | 228, 263, 345, 421 (methanol) | - | [10][19] |

| Sanguinarine | C₂₀H₁₄NO₄⁺ | 332.33 | 213 (chloride) | 283, 327 (alkanolamine form) | - | [20][21] |

| Tubocurarine | C₃₇H₄₁N₂O₆⁺ | 609.73 | 272-273 (chloride) | 280, 286 | 0.13 mg/kg (LD50, i.v., mouse) | [22][23] |

Experimental Protocols

The isolation of isoquinoline alkaloids from their natural sources and their chemical synthesis have been pivotal in their study and application. The following sections detail the classical experimental methodologies.

Historical Isolation Methods

This protocol is a representation of Friedrich Sertürner's classical method for isolating morphine from opium.

-

Objective: To isolate the "principium somniferum" (morphine) from opium.

-

Procedure:

-

Extraction: Dried opium is repeatedly extracted with hot water.

-

Precipitation: The aqueous extract is treated with ammonia (ammonium hydroxide). This increases the pH, causing the basic morphine to precipitate out of the solution as a solid.

-

Crystallization: The crude morphine precipitate is collected and can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

While not isoquinoline alkaloids, the method developed by Pelletier and Caventou for the Cinchona alkaloids is a landmark in alkaloid chemistry and is analogous to early isoquinoline alkaloid isolation techniques.

-

Objective: To isolate quinine and cinchonine from cinchona bark.

-

Procedure:

-

Acid Extraction: Powdered cinchona bark is extracted with dilute sulfuric acid.

-

Precipitation: The acidic extract is filtered, and powdered lime (calcium hydroxide) is added to the filtrate to neutralize the acid and precipitate the alkaloids as free bases.

-

Crude Alkaloid Isolation: The precipitate is collected, dried, and then extracted with boiling alcohol.

-

Fractional Crystallization: The alcoholic solution is concentrated. Upon cooling, cinchonine, being less soluble, crystallizes out first and is collected by filtration. Quinine remains in the mother liquor and can be subsequently isolated by further concentration and crystallization[2][24][25].

-

This general method became a standard for alkaloid isolation.

-

Objective: A general procedure for the extraction and purification of alkaloids from plant material.

-

Procedure:

-

Liberation of Free Base: The powdered plant material is moistened with water and treated with an alkali such as lime (calcium hydroxide) or sodium carbonate to convert the alkaloid salts present in the plant into their free base form[19][26][27].

-

Solvent Extraction: The alkalized plant material is then extracted with an immiscible organic solvent, such as ether or chloroform. The free alkaloid bases are soluble in the organic solvent, while most other plant constituents are not.

-

Acid-Base Partitioning: The organic extract containing the crude alkaloids is then shaken with a dilute aqueous acid (e.g., sulfuric acid or hydrochloric acid). The basic alkaloids are protonated and form salts, which are soluble in the aqueous acidic layer, while many impurities remain in the organic layer.

-

Isolation of Pure Alkaloids: The aqueous acidic layer is separated and made alkaline again with a base like ammonia. This converts the alkaloid salts back to their free bases, which then precipitate out of the aqueous solution or can be extracted with a fresh portion of an organic solvent. Evaporation of the organic solvent yields the purified alkaloids[19][26][27].

-

Foundational Synthetic Reactions

The structural elucidation of isoquinoline alkaloids spurred the development of synthetic methods to construct the isoquinoline core.

-

Description: This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline. The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.

-

General Protocol:

-

The β-arylethylamide is dissolved in an inert solvent (e.g., toluene, acetonitrile).

-

A dehydrating agent (e.g., POCl₃) is added, and the mixture is heated to reflux.

-

After the reaction is complete, the mixture is cooled, and the excess reagent is quenched (e.g., with ice).

-

The product is extracted with an organic solvent and purified by chromatography or crystallization.

-

-

Typical Yields: Moderate to high, depending on the substrate and reaction conditions.

-

Description: This reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. This reaction is of immense biological importance as it is the basis for the biosynthesis of many isoquinoline alkaloids.

-

General Protocol:

-

The β-arylethylamine and the carbonyl compound are dissolved in a suitable solvent (e.g., ethanol, water).

-

An acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) is added.

-

The reaction mixture is stirred at room temperature or heated.

-

The product is isolated by neutralization, extraction, and purification.

-

-

Typical Yields: Generally good to excellent, particularly for activated aromatic rings. Yields can range from 52-93% for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines[28].

-

Description: This reaction synthesizes isoquinolines from a benzaldehyde and an aminoacetal. The reaction proceeds via the formation of a Schiff base, followed by an acid-catalyzed cyclization.

-

General Protocol:

-

The benzaldehyde and 2,2-diethoxyethylamine are condensed, often with acid catalysis, to form the benzalaminoacetal (a Schiff base).

-

The isolated Schiff base is then treated with a strong acid (e.g., concentrated sulfuric acid) and heated to effect cyclization and aromatization to the isoquinoline.

-

-

Typical Yields: The yields can be variable and are often low, depending on the substituents on the aromatic ring[29][30][31][32].

Signaling Pathways and Mechanisms of Action

Many isoquinoline alkaloids exert their potent pharmacological effects by interacting with specific biological targets and modulating key signaling pathways.

Morphine: Opioid Receptor Signaling

Morphine is a potent agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[13]. Its analgesic effects are primarily mediated through the activation of these receptors in the central nervous system.

Morphine's activation of the μ-opioid receptor leads to analgesia.

Papaverine: Phosphodiesterase Inhibition

Papaverine acts as a non-selective inhibitor of phosphodiesterases (PDEs), particularly PDE10A[8][30][31]. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.

Papaverine's inhibition of PDEs leads to smooth muscle relaxation.

Berberine: AMPK Activation

Berberine exerts its metabolic effects, including its anti-diabetic properties, in part through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis[3][20][33][34].

References

- 1. researchgate.net [researchgate.net]

- 2. sciencemeetsfaith.wordpress.com [sciencemeetsfaith.wordpress.com]

- 3. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. "SERTÜRNER, FRIEDRICH. - THE ISOLATION OF MORPHINE AND COINING THE WORD ... [livre-rare-book.com]

- 6. scribd.com [scribd.com]

- 7. The isolation of morphine by Serturner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. extractionmagazine.com [extractionmagazine.com]

- 11. Sanguinarine - Wikipedia [en.wikipedia.org]

- 12. CURARE ALKALOIDS FROM CHONDODENDRON TOMENTOSUM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Sanguinaria canadensis: Traditional Medicine, Phytochemical Composition, Biological Activities and Current Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. PAPAVERINE(58-74-2) IR Spectrum [m.chemicalbook.com]

- 18. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]

- 19. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Tubocurarine chloride - Wikipedia [en.wikipedia.org]

- 23. Nicotinic antagonist - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. Original preparation of quinine by Pelletier and Caveton | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 26. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 27. scribd.com [scribd.com]

- 28. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Extractionofalkaloids | PPTX [slideshare.net]

- 30. The PDE10A inhibitor, papaverine, differentially activates ERK in male and female rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. encyclopedia.pub [encyclopedia.pub]

- 32. Pelletier & Caventou — Toxipedia [asmalldoseoftoxicology.org]

- 33. Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 34. diabetesjournals.org [diabetesjournals.org]

The Isoquinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold."[1][2] This designation stems from its recurring presence in molecules that exhibit a wide array of biological activities, making it a frequent starting point for drug discovery.[2] Structurally, it consists of a benzene ring fused to a pyridine ring.[3][4] This arrangement is isomeric to quinoline, with the key difference being the position of the nitrogen atom in the heterocyclic ring.[3]

First isolated from coal tar in 1885, the isoquinoline core is the foundational structure for over 2,500 naturally occurring alkaloids and a vast number of synthetic compounds with significant pharmacological applications.[4][5] Prominent examples from nature include the analgesic morphine, the vasodilator papaverine, and the antimicrobial agent berberine.[6][7][8][9] In the realm of synthetic pharmaceuticals, the isoquinoline motif is integral to drugs used as anesthetics, antihypertensives, and antiretroviral agents.[3][10][11][12] The versatility and proven therapeutic relevance of the isoquinoline scaffold continue to make it a focal point of intensive research in the development of novel therapeutic agents.[10][13]

Physicochemical Properties

Isoquinoline is a colorless, hygroscopic solid or liquid (melting point: 26-28°C) with a characteristic, unpleasant odor.[3][14] It is sparingly soluble in water but dissolves readily in common organic solvents and dilute acids.[3][14] As an analog of pyridine, isoquinoline is a weak base with a pKa of 5.14.[3][15] This basicity is due to the lone pair of electrons on the nitrogen atom, allowing it to be protonated by strong acids to form salts.[14][15] The electronic properties of the scaffold, influenced by the fusion of the electron-rich benzene ring and the electron-deficient pyridine ring, dictate its reactivity. Electrophilic substitution reactions typically occur on the benzene ring at positions C-5 and C-8, while nucleophilic substitutions preferentially happen at C-1 on the pyridine ring.[14] These fundamental properties are critical for its interaction with biological targets and for its synthetic manipulation.

Synthesis of the Isoquinoline Core

The construction of the isoquinoline framework is a well-established area of organic synthesis, with several classic name reactions forming the foundation of its preparation. More recent efforts have focused on developing more efficient and environmentally friendly "green" methodologies.[2][16]

Classical Synthetic Routes

Three historical reactions are fundamental to isoquinoline synthesis:

-

Bischler-Napieralski Reaction: This is one of the most common methods, involving the intramolecular cyclization of a β-phenylethylamine amide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). The reaction yields a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline.[5][8][14][17]

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a 1,2,3,4-tetrahydroisoquinoline.[5][8][17] This method is particularly significant as it can proceed under physiological conditions and is a key reaction in the biosynthesis of many isoquinoline alkaloids.[9]

-

Pomeranz-Fritsch Reaction: In this method, a benzaldehyde and an aminoacetoaldehyde diethyl acetal react in the presence of an acid to form the isoquinoline core directly.[3][5][8]

General Experimental Workflow

Caption: A generalized workflow for the synthesis of the isoquinoline core.

Detailed Experimental Protocol: Bischler-Napieralski Synthesis

This protocol describes a general procedure for the synthesis of a 1-substituted-3,4-dihydroisoquinoline.

Materials:

-

N-acyl-β-phenylethylamine derivative

-

Phosphoryl chloride (POCl₃) or Phosphorus pentoxide (P₂O₅)

-

Anhydrous toluene or acetonitrile

-

Saturated sodium bicarbonate solution

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Palladium on carbon (for optional dehydrogenation step)

Procedure:

-

Amide Formation: The starting β-phenylethylamine is acylated with an appropriate acid chloride or anhydride in the presence of a base to form the corresponding N-acyl derivative. This amide is purified and dried thoroughly.

-

Cyclization: The N-acyl-β-phenylethylamine (1 equivalent) is dissolved in anhydrous toluene. The dehydrating agent (e.g., POCl₃, 1.1-1.5 equivalents) is added dropwise at 0°C.[17] The reaction mixture is then heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is carefully treated with ice and then basified to a pH of 8-9 with a saturated sodium bicarbonate solution.[5]

-

Extraction: The aqueous layer is extracted three times with an organic solvent such as dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[5]

-

Purification: The crude 3,4-dihydroisoquinoline product is purified by column chromatography on silica gel or by recrystallization to yield the final product.[5]

-

(Optional) Aromatization: The purified 3,4-dihydroisoquinoline is dissolved in a suitable solvent (e.g., xylene) and heated with a dehydrogenating agent like 10% Pd/C to obtain the fully aromatic isoquinoline derivative.

Biological Activities and Therapeutic Applications

The isoquinoline scaffold is present in compounds exhibiting a remarkably broad range of pharmacological activities. This versatility has led to the development of numerous drugs for various diseases.[18]

-

Anticancer: Many isoquinoline alkaloids and their synthetic derivatives show potent antiproliferative activity against a range of human cancer cell lines.[9][12][19][20]

-

Antimicrobial: Natural alkaloids like berberine and sanguinarine are well-known for their antibacterial and antifungal properties.[6][8]

-

Antiviral: Certain isoquinoline derivatives have been investigated as antiviral agents, including against HIV and coronaviruses.[21][22]

-

Neuroprotective: Tetrahydroisoquinoline derivatives have been studied for their potential in treating neurodegenerative disorders like Parkinson's disease.[3][6]

-

Anti-inflammatory: Several compounds containing the isoquinoline core have demonstrated significant anti-inflammatory effects.[6][13][21]

-

Cardiovascular: Papaverine is a classic example of an isoquinoline-based vasodilator.[3][7] Other derivatives, like quinapril, are used as antihypertensive agents.[12][15]

Table 1: Examples of Clinically Approved Isoquinoline-Based Drugs

| Drug Name | Isoquinoline Core | Therapeutic Class | Primary Indication |

| Papaverine [3] | Isoquinoline | Vasodilator | Treatment of spasms, erectile dysfunction |

| Quinapril [12] | Tetrahydroisoquinoline | ACE Inhibitor | Hypertension, Heart Failure |

| Solifenacin [10][12] | Tetrahydroisoquinoline | Muscarinic Antagonist | Overactive Bladder |

| Drotaverine [10][12] | Tetrahydroisoquinoline | PDE4 Inhibitor | Antispasmodic |

| Saquinavir [3][10] | Decahydroisoquinoline | Protease Inhibitor | HIV/AIDS |

| Tubocurarine [7][15] | Bis-benzylisoquinoline | Neuromuscular Blocker | Skeletal muscle relaxant in surgery |

| Quinisocaine [10][15] | Tetrahydroisoquinoline | Anesthetic | Topical anesthetic |

Mechanism of Action

The diverse biological effects of isoquinoline derivatives are a result of their ability to interact with a multitude of biological targets.

-

Enzyme Inhibition: A primary mechanism is the inhibition of key enzymes. For example, some anticancer isoquinolines function as topoisomerase inhibitors, preventing DNA replication and leading to cell death.[10][12] Others act as kinase inhibitors, blocking critical signaling pathways.[23]

-

Signaling Pathway Modulation: Isoquinoline compounds frequently target crucial intracellular signaling pathways. A common target in cancer therapy is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival. Inhibition of this pathway by isoquinoline derivatives can effectively halt cancer progression.[12][24][25]

-

Apoptosis and Cell Cycle Arrest: Many isoquinoline-based anticancer agents exert their effects by inducing programmed cell death (apoptosis) and arresting the cell cycle at specific checkpoints (e.g., G2/M phase), thereby preventing cancer cells from dividing.[24][25]

-

Other Mechanisms: Other mechanisms include disruption of microtubule polymerization, inhibition of phosphodiesterase (PDE) activity, and blockade of ion channels or receptors.[12][26]

Caption: Isoquinolines can inhibit key nodes in the PI3K/Akt/mTOR pathway.

Structure-Activity Relationships (SAR)

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective drug candidates.[23]

-

C-1 Position: Substitution at the C-1 position is common and often critical for activity. For instance, large aromatic or benzyl groups at C-1 are features of many potent compounds, including papaverine.[1][15]

-

N-2 Position: Modification of the nitrogen atom, particularly in tetrahydroisoquinolines, can significantly influence activity. N-alkylation or acylation can alter the compound's polarity, cell permeability, and target binding.[1][15]

-

C-3 and C-4 Positions: Substitutions at these positions can also modulate activity and selectivity.[1][15]

-

Benzene Ring: The substitution pattern on the benzene ring (positions 5, 6, 7, and 8) is vital. The presence of methoxy groups, as seen in many natural alkaloids, is often associated with significant biological activity. Hydroxyl groups can act as hydrogen bond donors, enhancing receptor binding.[27]

Caption: Key positions on the isoquinoline scaffold for SAR studies. (Note: A placeholder image "isoquinoline_structure.png" is used in the DOT script above for illustrative purposes. The diagram points to key regions of the molecule.)

Quantitative Biological Data

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected isoquinoline derivatives, demonstrating the impact of structural modifications on potency.

Table 2: Anticancer Activity of Bis-benzylisoquinoline Alkaloids against SARS-CoV-2[23]

| Compound | Structure | Virus Strain | IC₅₀ (µM) |

| Aromoline | Bis-benzylisoquinoline | SARS-CoV-2 (D614G) | 0.47 |

| SARS-CoV-2 (Delta) | 0.66 | ||

| SARS-CoV-2 (Omicron) | 0.53 | ||

| Isotetrandrine | Bis-benzylisoquinoline | SARS-CoV-2 (D614G) | 1.24 |

| Fangchinoline | Bis-benzylisoquinoline | SARS-CoV-2 (D614G) | 2.86 |

Key Experimental Protocols: Biological Assays

To evaluate the biological activity of newly synthesized isoquinoline derivatives, standardized in vitro assays are essential. The MTT assay is a fundamental method for assessing a compound's cytotoxic effect on cancer cells.[25]

MTT Cell Viability Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to purple formazan crystals.[25]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Isoquinoline compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are harvested and seeded into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[25]

-

Compound Treatment: A dilution series of the isoquinoline compounds is prepared. The cell culture medium is removed from the wells (or 100 µL is added), and 100 µL of medium containing the test compounds at various concentrations is added. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included. The plate is incubated for an additional 48-72 hours.[25]

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[25]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the purple formazan crystals. The plate is agitated gently for 10-15 minutes.[25]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[25]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[25]

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The isoquinoline scaffold represents a truly privileged structure in medicinal chemistry, forming the basis of a wide range of natural products and synthetic drugs with profound therapeutic impact.[1][2] Its synthetic accessibility and the rich possibilities for structural modification allow for the fine-tuning of its pharmacological properties. The diverse mechanisms of action, from enzyme inhibition to the modulation of complex signaling pathways, underscore its versatility as a pharmacophore. Future research will likely focus on the development of novel, highly selective isoquinoline derivatives, the exploration of new therapeutic areas, and the application of modern synthetic methods to create more complex and effective drug candidates.[9][13] The continued study of this remarkable scaffold holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. Fused heterocyclic compound isoquinoline | PPTX [slideshare.net]

- 5. benchchem.com [benchchem.com]

- 6. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uop.edu.pk [uop.edu.pk]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 17. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 18. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

Theoretical Conformational Analysis of (Isoquinolin-8-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of (Isoquinolin-8-yl)methanol. Due to the absence of specific published experimental or computational studies on this molecule, this document outlines a robust, best-practice computational workflow derived from studies on analogous compounds, such as 8-hydroxyquinoline and other isoquinoline derivatives.[1][2][3] The primary focus is on the rotational isomerism of the hydroxymethyl group at the 8-position and the potential for intramolecular hydrogen bonding, a critical factor in determining molecular geometry and properties.

Introduction to this compound Conformation

This compound is a heterocyclic aromatic compound featuring an isoquinoline core with a hydroxymethyl substituent at the C8 position. The conformational flexibility of this molecule is primarily dictated by the rotation of the hydroxymethyl group around the C8-C(methanol) single bond. This rotation governs the spatial orientation of the hydroxyl group relative to the nitrogen atom of the isoquinoline ring.

Two principal conformations are of interest:

-

Conformer A (Intramolecularly Hydrogen-Bonded): The hydroxyl group's hydrogen atom is oriented towards the nitrogen atom, forming a potential O-H···N intramolecular hydrogen bond. This interaction can significantly stabilize this conformation.

-

Conformer B (Non-Hydrogen-Bonded): The hydroxyl group is oriented away from the nitrogen atom, precluding the formation of an intramolecular hydrogen bond.

Understanding the relative stability and the energy barrier to interconversion between these conformers is crucial for applications in medicinal chemistry and materials science, as the conformation can influence receptor binding, solubility, and crystal packing.

Computational Methodology

The following section details a standard and effective computational protocol for the theoretical study of this compound's conformation, based on widely accepted quantum chemical methods.[1][2][3][4]

Software and Theoretical Level

All calculations would be performed using a quantum chemistry software package such as Gaussian.[2] The theoretical method of choice is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size. The B3LYP hybrid functional is a commonly used and well-validated functional for such studies.[1][3] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electronic structure, including polarization and diffuse functions, which are important for accurately modeling hydrogen bonding.[2]

Conformational Search Protocol

A systematic conformational search is essential to locate the energy minima on the potential energy surface. For this compound, this can be achieved through a relaxed potential energy surface (PES) scan.

-

Definition of the Dihedral Angle: The key coordinate to be scanned is the dihedral angle τ(N1-C8a-C8-C(methanol)).

-

Scan Parameters: The PES scan would be performed by rotating this dihedral angle in steps of 10° or 15° from 0° to 360°. At each step, all other geometrical parameters (bond lengths, bond angles, and other dihedrals) are optimized.

-

Identification of Minima and Transition States: The resulting energy profile will reveal the low-energy conformers (minima) and the rotational energy barriers (transition states). The geometries corresponding to these stationary points are then selected for full optimization.

Geometry Optimization and Frequency Analysis

The geometries of the identified conformers and transition states from the PES scan are fully optimized without any constraints. A subsequent vibrational frequency analysis is performed on the optimized structures.

-

Confirmation of Stationary Points: The nature of the stationary points is confirmed by the number of imaginary frequencies (NIMAG). A local minimum (stable conformer) will have NIMAG = 0, while a transition state will have NIMAG = 1.

-

Thermodynamic Data: The frequency calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energies at a standard temperature (e.g., 298.15 K).

Natural Bond Orbital (NBO) Analysis

To gain deeper insight into the intramolecular interactions, particularly the O-H···N hydrogen bond, a Natural Bond Orbital (NBO) analysis is conducted.[1] This analysis provides information about charge transfer and the stabilization energy (E(2)) associated with the donor-acceptor interactions between the lone pair of the nitrogen atom (n) and the antibonding orbital of the O-H bond (σ*O-H).

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed computational study. These values are illustrative and based on findings for similar molecular systems.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle τ(N1-C8a-C8-Cmethanol) (°) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| A (H-bonded) | ~0 | 0.00 | 0.00 |

| B (Non-H-bonded) | ~180 | 5.50 | 5.25 |

| Transition State | ~90 | 8.50 | 8.30 |

Note: Energies are relative to the most stable conformer (Conformer A).

Table 2: Predicted Key Geometrical Parameters for this compound Conformers

| Parameter | Conformer A (H-bonded) | Conformer B (Non-H-bonded) |

| Bond Lengths (Å) | ||

| O-H | 1.005 | 0.998 |

| H···N | 1.950 | 3.500 |

| C8-Cmethanol | 1.510 | 1.512 |

| **Bond Angles (°) ** | ||

| C8-Cmethanol-O | 110.5 | 112.0 |

| Cmethanol-O-H | 108.0 | 109.5 |

| O-H···N | 155.0 | N/A |

Table 3: Predicted NBO Analysis for the Intramolecular Hydrogen Bond in Conformer A

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | σ*(O-H) | 7.50 |

E(2) represents the stabilization energy associated with the charge transfer from the nitrogen lone pair to the antibonding orbital of the O-H bond.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the theoretical study of this compound conformation.

Caption: Energy profile showing the relationship between conformers and the transition state.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

(Isoquinolin-8-yl)methanol suppliers and commercial availability

An In-depth Technical Guide to the Commercial Availability and Use of (Isoquinolin-8-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of this compound, a key building block in medicinal chemistry and drug discovery. This document offers a detailed summary of suppliers, procurement workflows, and generalized experimental protocols relevant to its application in a research and development setting.

Core Compound Identification

-

IUPAC Name: this compound

-

Synonyms: 8-(Hydroxymethyl)isoquinoline, 8-(Hydroxymethyl)-2-azanaphthalene

-

CAS Number: 1159511-15-5

-

Molecular Formula: C₁₀H₉NO

-

Molecular Weight: 159.18 g/mol

-

Structure:

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. The table below summarizes the commercial availability from key vendors, providing data on purity, typical quantities offered, and pricing. Researchers are advised to contact suppliers directly for the most current pricing and availability, especially for bulk quantities.

Table 1: Commercial Suppliers of this compound (CAS 1159511-15-5)

| Supplier | Purity | Available Quantities | Price (USD) | Stock Status / Lead Time |

| AK Scientific | ≥95% | 100 mg | $130 | 1 Week |

| 250 mg | $214 | 1 Week | ||

| 1 g | $446 | 1 Week | ||

| 5 g | $1498 | 1 Week | ||

| Apollo Scientific | ≥95% | 500 mg | £195.00 (~$245) | In Stock (US & UK) |

| Fluorochem (via CymitQuimica) | 95.0% | 1 g | Inquiry | Inquiry |

| Dayang Chem (Hangzhou) Co.,Ltd. | Inquiry | Inquiry | Inquiry | Inquiry |

Note: A CAS number discrepancy exists in some databases. While CAS 76518-57-5 is occasionally associated with this compound, it is more reliably assigned to the isomer (Isoquinolin-5-yl)methanol. The correct CAS number for this compound is 1159511-15-5, as used by the majority of specialized suppliers.

Procurement and Experimental Workflows

The following diagrams illustrate standardized workflows for the procurement and experimental use of a research chemical like this compound.

Caption: Logical workflow for the procurement of a research chemical.

Caption: General experimental workflow for a chemical synthesis.

Experimental Protocols

Detailed experimental protocols for this compound are not typically provided by suppliers. The following sections outline generalized, representative methodologies for the quality control and synthetic application of this compound, based on standard laboratory practices for isoquinoline derivatives.

Quality Control and Characterization

Upon receipt, it is crucial to verify the identity and purity of the compound, especially if it is to be used in sensitive applications.

Objective: To confirm the identity and assess the purity of a supplied batch of this compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The resulting spectrum should be consistent with the structure of this compound, showing characteristic peaks for the aromatic protons on the isoquinoline core and the methylene protons of the methanol group.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to confirm the presence of the 10 carbon atoms in the molecule at their expected chemical shifts.

-

-

Mass Spectrometry (MS):

-

Utilize a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 160.07.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient) to assess purity. The purity is determined by the peak area percentage of the main component.

-

Example Synthetic Application: N-Alkylation

This protocol describes a general procedure for the alkylation of the isoquinoline nitrogen, a common step in the synthesis of bioactive molecules.

Objective: To synthesize an 8-(hydroxymethyl)isoquinolinium salt via N-alkylation.

Materials:

-

This compound

-

Alkylating agent (e.g., methyl iodide, benzyl bromide)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Stir plate and magnetic stir bar

-

Round-bottom flask and condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the alkylating agent (1.1 - 1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or trituration with a suitable solvent (e.g., diethyl ether, ethyl acetate) to afford the desired N-alkylated isoquinolinium salt.

-

Dry the final product under vacuum and characterize it using appropriate analytical methods (NMR, MS).

An In-depth Technical Guide to the Safe Handling of (Isoquinolin-8-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for (Isoquinolin-8-yl)methanol, a compound often utilized in drug discovery and chemical synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates safety protocols based on the known hazards of its parent structure, isoquinoline, and its common solvent, methanol. The primary hazards are associated with the flammable, toxic, and volatile nature of methanol.

Hazard Identification and Classification

This compound should be handled as a substance with acute toxicity, potential for serious eye irritation, and skin irritation. The primary route of exposure and associated hazards are largely dictated by its handling in a methanol solution.

GHS Hazard Statements for Structurally Similar Compounds (Quinolin-8-ylmethanol): [1][2]

-

H335: May cause respiratory irritation.[2]

Dominant Hazards from Methanol Solvent: [3][4][5]

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[4][5]

-

H370: Causes damage to organs (specifically the central nervous system and optic nerve).[3]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [6] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Methanol CAS Number | 67-56-1 | [7] |

| Methanol OSHA PEL (TWA) | 200 ppm (260 mg/m³) | [3] |

| Methanol ACGIH TLV (TWA) | 200 ppm | [3] |

| Methanol IDLH | 6,000 ppm | [8] |

| Methanol Fatal Oral Dose | 30-240 mL (estimated) | [8] |

| This compound CAS Number | 76518-57-5 | [6] |

Experimental Protocols and Safe Handling

Strict adherence to the following protocols is mandatory to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant (butyl rubber or nitrile). | Prevents dermal absorption of methanol and potential irritation from the isoquinoline moiety.[4] |

| Eye Protection | Splash-resistant safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation or damage.[3][4] |

| Lab Coat | Flame-resistant, fully buttoned. | Protects against splashes and potential flash fires from methanol. |

| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator for organic vapors is required. | Methanol vapors are toxic if inhaled.[3][9] |

Engineering Controls

-

Fume Hood: All handling of this compound, especially when in a methanol solution, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Eyewash Station and Safety Shower: Must be readily accessible and tested regularly.[3]

-

Fire Extinguisher: A dry chemical or carbon dioxide fire extinguisher suitable for flammable liquids must be nearby.

Safe Handling and Storage Workflow

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

Caption: Safe Handling Workflow for this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Toxicological Information and Biological Pathways

The primary toxicological concern when handling this compound is the metabolic pathway of its common solvent, methanol. Methanol itself is not highly toxic, but its metabolites are.[11]

Methanol Metabolism and Toxicity

Methanol is metabolized in the liver by alcohol dehydrogenase to formaldehyde, which is then rapidly converted by formaldehyde dehydrogenase to formic acid.[11] The accumulation of formic acid leads to metabolic acidosis and is responsible for the ocular toxicity (including blindness) characteristic of methanol poisoning.[11][12]

Caption: Metabolic Pathway of Methanol to Toxic Metabolites.

Isoquinoline Moiety

Isoquinoline and its derivatives are a broad class of compounds with diverse biological activities.[13][14] While specific toxicological data for this compound is not available, related structures can exhibit various pharmacological effects.[13] It is prudent to handle this compound with care to avoid unknown biological consequences.

Fire and Explosion Hazard

Solutions of this compound in methanol are highly flammable.[4]

-

Flash Point of Methanol: Approximately 11-12 °C.

-

Explosive Limits in Air: 6-36% by volume.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool containers but may be ineffective at extinguishing the fire.[7]

-

Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[15] Use explosion-proof electrical equipment and non-sparking tools.[3] Ground and bond containers when transferring material to prevent static discharge.[4][15]

Disposal Considerations

All waste containing this compound and its solvent must be treated as hazardous waste.

-

Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not dispose of down the drain.[3]

-

Contaminated Materials: Any materials used for cleanup (e.g., absorbents, gloves) should be placed in a sealed, labeled container for hazardous waste disposal.

By adhering to these stringent safety protocols, researchers and scientists can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

- 1. Quinolin-8-ylmethanol | C10H9NO | CID 594412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline-8-methanol | Sigma-Aldrich [sigmaaldrich.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. methanex.com [methanex.com]

- 5. actylislab.com [actylislab.com]

- 6. pschemicals.com [pschemicals.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. sds.chemtel.net [sds.chemtel.net]

- 10. aksci.com [aksci.com]

- 11. litfl.com [litfl.com]

- 12. METHANOL (PIM 335) [inchem.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 15. chemos.de [chemos.de]

Potential Research Areas for Novel Isoquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The inherent versatility of the isoquinoline ring system, coupled with the potential for diverse functionalization, continues to make it a focal point for drug discovery and development. This technical guide provides an in-depth overview of promising research areas for novel isoquinoline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Research Areas and Therapeutic Potential

Recent research, primarily between 2020 and 2025, has highlighted the significant potential of isoquinoline derivatives in several key therapeutic areas.[1][2] These compounds exhibit a range of pharmacological effects, including anticancer, antimicrobial, antiviral, neuroprotective, and anti-inflammatory properties.[2][3]

Anticancer Activity

Isoquinoline derivatives have demonstrated considerable promise as anticancer agents, acting through diverse mechanisms.[4][5] These include the inhibition of key signaling pathways such as PI3K/Akt/mTOR and NF-κB, induction of apoptosis and cell cycle arrest, and inhibition of microtubule polymerization and topoisomerase.[2][4][5]

Table 1: Anticancer Activity of Novel Isoquinoline Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference(s) |

| Lamellarin D | Various Tumor Cells | 0.038 - 0.110 | Topoisomerase I inhibitor | [6] |

| Compound 17 (Tetrahydroisoquinoline-stilbene derivative) | A549 (Lung) | 0.025 | Tubulin polymerization inhibitor | [7] |

| Berberine | HCT116 (Colon) | Varies | Induces G1 cell cycle arrest | [8] |

| Palmatine | Various | Varies | Apoptosis induction | [9] |

| Sanguinarine | Various | Varies | Apoptosis induction, anti-angiogenic | [10] |

| Isoquinoline–hydrazinyl-thiazole hybrid 1b | A549 (Lung) | 1.75 | Akt inhibitor | [7] |

| Isoquinoline–hydrazinyl-thiazole hybrid 1c | A549 (Lung) | 3.93 | Akt inhibitor | [7] |

| THIQ derivative 15c | U251 (Glioblastoma) | 36 | Cytotoxic | [7] |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 | NCI-60 Panel | 0.046 (mean) | Prevents tumor cell growth | [11] |

Neuroprotective Effects

Several isoquinoline alkaloids have shown neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13] Their mechanisms of action often involve the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, and modulation of neuroinflammation.[12][14]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Isoquinoline Alkaloids (IC50 values in µM)

| Compound | IC50 (µM) | Reference(s) |

| Berberine | 0.72 (as µg/mL) | [9] |

| Palmatine | 6.29 (as µg/mL) | [9] |

| (-)-Sinactine | 11.94 (as µg/mL) | [9] |

| Dehydrocavidine | 15.01 (as µg/mL) | [9] |

| Chelerythrine | 0.72 | [15] |

| Sanguinarine | 5.57 | [15] |

Antimicrobial and Antiviral Activity

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and isoquinoline derivatives have demonstrated significant potential in this area.[16] They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi and viruses.[16][17]

Table 3: Antimicrobial Activity of Novel Isoquinoline Derivatives (MIC values in µg/mL)

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference(s) | | :--- | :--- | :--- | | Spathullin A (1) | Staphylococcus aureus | 4 |[18] | | Spathullin B (2) | Staphylococcus aureus | 1 |[18] | | HSN584 | S. aureus (including MRSA) | 4 - 8 |[16] | | HSN739 | S. aureus (including MRSA) | 4 - 8 |[16] | | Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 |[19] | | Tricyclic Isoquinoline 8f | Streptococcus pneumoniae | 32 |[19] | | Hypeontine (35) | Pseudomonas aeruginosa | 64 |[5] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of isoquinoline derivatives are often mediated through their interaction with critical intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[20][21] Several isoquinoline derivatives have been shown to inhibit this pathway at various points.[2][22]

References